Benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride
Description
Benzyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS: 89536-89-0) is a hydrochloride salt of a branched-chain amino acid derivative. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.76 g/mol . Key structural features include:
- A benzyl ester group at the carboxylate position.
- A methylamino substituent at the α-carbon.
- A 3-methylbutanoate backbone, introducing steric bulk.
Synthesis and Characterization: The compound is typically synthesized via esterification and subsequent hydrochlorination. Characterization includes ¹H-NMR, which reveals peaks for the benzyl group (δ ~7.3–7.5 ppm), methylamino protons (δ ~2.5–3.0 ppm), and methyl branching (δ ~1.0 ppm) .
Applications:
It is utilized in biochemical research, particularly as a chiral building block for peptide synthesis or enzyme inhibition studies. Its hydrochloride salt form enhances solubility in aqueous media .
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H |
InChI Key |
IIOWXLQHGRGBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Methyl-(S)-Valine Benzyl Ester
- Step 1: Activation of (S)-Valine with methyl iodide in the presence of sodium hydride or potassium carbonate in dry tetrahydrofuran (THF) to methylate the amino group, yielding N-methyl-(S)-valine.
- Step 2: Esterification with benzyl alcohol using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or via Fischer esterification under acidic conditions (e.g., p-toluenesulfonic acid in benzene with Dean-Stark apparatus).
- Methylation: Room temperature, inert atmosphere, 12–24 hours.
- Esterification: Reflux at 110°C, 16–24 hours, with removal of water to drive ester formation.
- Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes).
Introduction of the Methylamino Group at the α-Position
- Step 1: Formation of the α-methylated amino acid intermediate via reductive amination or nucleophilic substitution.
- Step 2: Use of methylamine or methylamine derivatives in the presence of a suitable activating agent (e.g., formaldehyde or methyl iodide) to introduce the methylamino group at the α-position.
- Reductive amination: Methylamine, formaldehyde, and a reducing agent like sodium cyanoborohydride at room temperature.
- Nucleophilic substitution: Methylamine in ethanol or aqueous medium under controlled temperature.
- The stereochemistry at the α-carbon is maintained or controlled via chiral auxiliaries or enantioselective catalysts.
Esterification with Benzyl Alcohol
- Activation of the carboxylic acid group using carbodiimide reagents (e.g., DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Addition of benzyl alcohol to form the benzyl ester.
- Stirring at room temperature or slight heating (25–40°C) for 12–24 hours.
- Purification by column chromatography or recrystallization.
Formation of Hydrochloride Salt
- Dissolution of the free base in anhydrous ethanol or methanol followed by bubbling dry hydrogen chloride gas or addition of concentrated hydrochloric acid to precipitate the hydrochloride salt.
- The precipitated salt is filtered, washed with cold solvent, and dried under vacuum.
Representative Synthesis Scheme
(S)-Valine derivative → Methylation → N-Methyl-(S)-Valine ester → Methylamino substitution → Benzyl ester formation → Hydrochloride salt
Data Tables and Reaction Summary
| Step | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Methyl iodide, NaH | Room temp, 12–24 h | N-Methyl-(S)-Valine | ~85–90% | Methylation of amino group |
| 2 | DCC, Benzyl alcohol | Reflux, 16–24 h | Benzyl ester of amino acid | ~80–95% | Esterification |
| 3 | Methylamine, formaldehyde | Room temp, 12 h | Methylamino derivative | ~75–85% | Amino group modification |
| 4 | HCl gas or HCl solution | Room temp, 1–2 h | Hydrochloride salt | Quantitative | Salt formation |
Notes on Purification and Characterization
- Purification: Recrystallization from ethanol, ethyl acetate, or hexanes.
- Characterization: Confirmed via NMR spectroscopy, IR spectroscopy, and mass spectrometry.
- Quality Control: Melting point determination and purity assessment via HPLC.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, methylamino alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound serves as an intermediate in synthesizing complex molecules, allowing exploration of various chemical reactions and mechanisms.
- Biology Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride is used to study enzyme interactions and metabolic pathways. It can also be used to study its effects on specific cancer cell lines, where studies indicated it could induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant cell division, suggesting a potential role in cancer therapy by targeting the mitotic machinery.
- Industry This compound can be used to produce specialty chemicals and as a reagent in various chemical processes. In industrial settings, automated reactors may be employed to scale up production while ensuring high purity and consistency of the final product.
Benzyl 3-methyl-2-(methylamino)butanoate hydrochloride is of interest in pharmacological research due to its potential biological activities.
- Interaction Studies Interaction studies have shown that Benzyl 3-methyl-2-(methylamino)butanoate may selectively bind to certain receptors involved in metabolic regulation. Its unique structural features allow it to bind selectively to certain receptors or enzymes, modulating their activity and influencing physiological responses.
- Mechanism of Action The compound’s structure allows it to bind to molecular targets, modulating their activity and leading to various biological effects, including signal transduction cascades and metabolic processes.
Pharmacokinetics
The hydrochloride form of Benzyl 3-methyl-2-(methylamino)butanoate has enhanced stability and solubility, which are critical factors for effective drug formulation. Pharmacokinetic studies revealed an estimated half-life of 215 minutes in plasma stability assays, indicating favorable metabolic stability.
Case Studies and Research Findings
- In Vitro Studies A study investigated the compound's effects on specific cancer cell lines. Results indicated that it could induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant cell division. This suggests a potential role in cancer therapy by targeting the mitotic machinery.
- Binding Affinity Studies Interaction studies have shown that Benzyl 3-methyl-2-(methylamino)butanoate may selectively bind to certain receptors involved in metabolic regulation. These findings are crucial for understanding its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
A detailed comparison with structurally related compounds is summarized below:
Key Observations :
Ester Group Variations: The benzyl ester in the target compound enhances lipophilicity compared to methyl esters (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl), which are more polar . Benzyl groups improve cell membrane permeability, making the target compound suitable for in vitro studies .
Amino Group Modifications: Methylamino vs. Phenylephrine hydrochloride retains a hydroxyl group instead of an ester, enabling adrenergic receptor agonism .
Branching and Steric Effects: The 3-methyl branch in the target compound introduces steric hindrance, which may affect enzymatic recognition or catalytic activity compared to linear analogs like Methyl 2-amino-3-methylbutanoate HCl . Cyclic analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate HCl) exhibit constrained conformations, altering reactivity in C–H functionalization reactions .
Spectroscopic and Analytical Data
Biological Activity
Benzyl 3-methyl-2-(methylamino)butanoate;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an ester, characterized by a benzyl group, a methyl group, and a methylamino group attached to a butanoate backbone. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 225.30 g/mol. The hydrochloride form of the compound enhances its solubility and stability in biological systems, making it suitable for various applications in drug development and research.
Interaction with Enzymes and Receptors
Research indicates that Benzyl 3-methyl-2-(methylamino)butanoate interacts with various enzymes and receptors, influencing metabolic pathways. Preliminary studies suggest that it may exhibit binding affinity to neurotransmitter receptors, although detailed pharmacological profiles are still under exploration. The compound's structure allows it to act as a substrate for enzymatic reactions, potentially modulating biological processes such as signal transduction and cellular metabolism.
Potential Therapeutic Applications
The compound's unique structural features suggest potential therapeutic applications in treating conditions related to neurotransmitter dysregulation. For instance, compounds with similar structures have shown varying degrees of activity against specific biological targets, indicating that Benzyl 3-methyl-2-(methylamino)butanoate could be a candidate for further investigation in drug development.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the compound's effects on specific cancer cell lines. Results indicated that it could induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant cell division . This suggests a potential role in cancer therapy by targeting the mitotic machinery.
- Binding Affinity Studies : Interaction studies have shown that Benzyl 3-methyl-2-(methylamino)butanoate may selectively bind to certain receptors involved in metabolic regulation. These findings are crucial for understanding its mechanism of action and therapeutic potential.
- Pharmacokinetics : The hydrochloride form of the compound was noted to have enhanced stability and solubility, which are critical factors for effective drug formulation. Pharmacokinetic studies revealed an estimated half-life of 215 minutes in plasma stability assays, indicating favorable metabolic stability .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains benzyl and methyl groups | Enhanced solubility and stability as hydrochloride |
| Methyl 2-(methylamino)butanoate | Lacks benzyl group | Simpler structure with different reactivity |
| tert-Butyl 2-(methylamino)ethylcarbamate | Contains tert-butyl instead of benzyl | Different steric effects due to tert-butyl group |
Q & A
Q. What are the optimal synthetic routes for Benzyl 3-methyl-2-(methylamino)butanoate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as esterification of 3-methyl-2-(methylamino)butanoic acid followed by benzyl protection and hydrochloride salt formation. Key steps include:
- Amino acid activation: Use carbodiimide coupling agents (e.g., EDCI) to activate the carboxylic acid group .
- Benzylation: Benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Hydrochloride formation: Treatment with HCl in dioxane or ethyl acetate to precipitate the salt .
Yield and purity depend on precise control of temperature (e.g., 50–100°C), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents. For example, excess benzylating agents improve esterification efficiency but require careful quenching to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer: A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry (e.g., 2S,3R configurations) and detects impurities. Peaks at δ 3.78–3.89 ppm (methoxy groups) and δ 8.98–9.00 ppm (amine protons) are critical markers .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ≈ 257.7 [M+H]⁺) and fragmentation patterns .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .
- HPLC: Quantifies purity (>98%) with reverse-phase columns and UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer: The compound serves as:
- A chiral building block for synthesizing peptidomimetics or β-amino acid derivatives, leveraging its methylamino and benzyl ester groups for targeted modifications .
- A precursor for enzyme inhibitors: Its structural analogs (e.g., AChE/BChE inhibitors) show IC₅₀ values in the micromolar range, suggesting potential for neurodegenerative disease research .
- A model for solubility studies: The hydrochloride salt enhances aqueous solubility, enabling formulation trials for in vivo pharmacokinetics .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer: Contradictions often arise from:
- Stereochemical variability: Enantiomeric impurities (e.g., 2R vs. 2S configurations) alter binding affinities. Use chiral HPLC to verify enantiomeric excess (>99%) .
- Assay conditions: Differences in pH, solvent (DMSO vs. saline), or cell lines (e.g., HEK293 vs. SH-SY5Y) impact activity. Standardize protocols using validated cell models and controls .
- Salt form vs. free base: Hydrochloride salts may exhibit different membrane permeability compared to free amines. Compare both forms in parallel assays .
Q. What in silico strategies can predict the compound's interaction with biological targets?
- Methodological Answer: Computational approaches include:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with catalytic triads and hydrophobic pockets .
- MD simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD and ligand-protein contact maps .
- QSAR modeling: Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can reaction parameters be optimized to enhance enantiomeric purity during synthesis?
- Methodological Answer: Key strategies include:
- Chiral catalysts: Employ asymmetric hydrogenation with Pd/C or Rh complexes to favor desired stereoisomers .
- Temperature control: Lower temperatures (0–25°C) reduce racemization during benzylation .
- Protecting groups: Use tert-butoxycarbonyl (Boc) groups to shield amines during critical steps, followed by HCl deprotection .
Monitor progress via circular dichroism (CD) spectroscopy to ensure >99% enantiomeric purity .
Q. What experimental approaches validate the compound's proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer: Validate mechanisms using:
- Kinetic assays: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm stoichiometry and affinity .
- Mutagenesis studies: Engineer enzyme active-site mutants (e.g., Ser203Ala) to test hydrogen-bonding hypotheses .
Q. What are the critical differences in physicochemical properties between this compound and its structural analogs?
- Methodological Answer: Compare using:
- Solubility: Hydrochloride salts (e.g., Benzyl 3-(methylamino)propanoate HCl) show 2–3× higher aqueous solubility than free bases due to ionic interactions .
- LogP values: Methyl substituents reduce logP (≈1.2) vs. ethyl analogs (≈1.8), impacting blood-brain barrier permeability .
- Thermal stability: DSC analysis reveals decomposition temperatures >200°C for hydrochloride salts vs. 150°C for oxalate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
